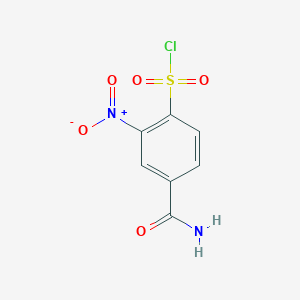![molecular formula C13H13NO3S B6616517 ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate CAS No. 1282899-54-0](/img/structure/B6616517.png)
ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate, also known as CPOT, is a heterocyclic compound belonging to the class of oxazoles. It is a synthetic compound that is widely used in scientific applications due to its unique properties. CPOT is a colorless, odorless, and non-toxic compound that is soluble in both organic and aqueous solvents. It is a versatile compound with many potential applications in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as proteases, phosphatases, and kinases. It is also believed to interact with other proteins, such as receptors and transporters, as well as with DNA and RNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have a variety of effects on the body. It has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. It is also believed to interact with other proteins, such as receptors and transporters, as well as with DNA and RNA. In addition, this compound has been shown to affect the expression of certain genes and to modulate the activity of certain pathways.
実験室実験の利点と制限
The advantages of using ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate in laboratory experiments include its low toxicity, its stability in aqueous and organic solvents, and its ability to interact with a wide range of proteins and other molecules. However, it is important to note that this compound is a synthetic compound and its effects on the body are not fully understood. Therefore, it is important to use caution when using this compound in laboratory experiments.
将来の方向性
The potential applications of ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate are vast and there are many possibilities for future research and development. Some potential future directions for this compound include the development of new drugs, the development of new materials, and the study of the mechanism of action of this compound. In addition, this compound could be used to study the structure and function of biological molecules and to develop new therapeutic strategies. Finally, this compound could be used to study the effects of environmental pollutants on the body and the development of new diagnostic methods.
合成法
The synthesis of ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate is a multi-step process that involves the reaction of cyclopenta[b]thiophene with ethyl 5-chloro-1,3-oxazole-4-carboxylate. The reaction is carried out in an inert atmosphere at temperatures between -20°C and -25°C. The mixture is then heated to a temperature of 60°C for 3-4 hours. After the reaction is complete, the product is isolated by filtration and is then purified by recrystallization.
科学的研究の応用
Ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate has been widely used in scientific research applications due to its unique properties. It is often used as a model compound for studying the structure and function of biological molecules. It has also been used to study the mechanism of action of drugs and their effects on the body. In addition, this compound has been used in the synthesis of new drugs and in the development of new materials.
特性
IUPAC Name |
ethyl 5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-16-13(15)11-12(17-7-14-11)10-6-8-4-3-5-9(8)18-10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPWUPGEGKJUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC3=C(S2)CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate](/img/structure/B6616438.png)
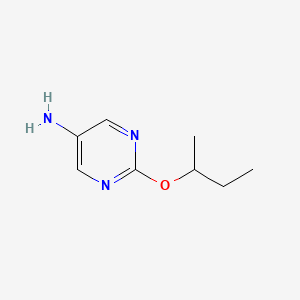
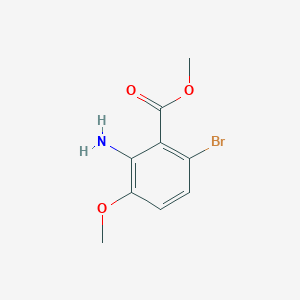

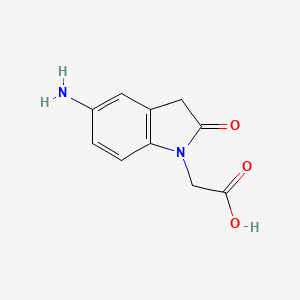
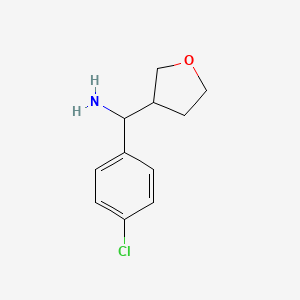
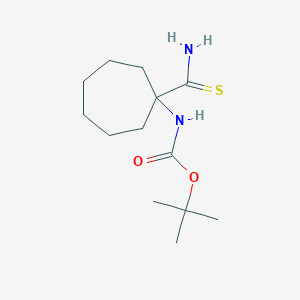
![N-[(2-bromophenyl)methyl]-7H-purin-6-amine](/img/structure/B6616476.png)




